molecular formula C13H9Cl2NO B1594723 2-Chloro-n-(2-chlorophenyl)benzamide CAS No. 2670-39-5

2-Chloro-n-(2-chlorophenyl)benzamide

Cat. No.: B1594723
CAS No.: 2670-39-5
M. Wt: 266.12 g/mol
InChI Key: NIQANWYLZAOWCD-UHFFFAOYSA-N
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Description

Fundamental Role of Benzamide (B126) Derivatives in Modern Chemical Science

The benzamide scaffold, characterized by a benzene (B151609) ring attached to a carboxamide functional group, is a cornerstone in modern chemical science. solubilityofthings.com Its structural simplicity and stability, combined with the capacity for diverse functionalization, make it a versatile building block in organic synthesis. The amide bond is a crucial feature, being neutral, stable, and capable of participating in hydrogen bonding as both a donor and acceptor. researchgate.net

In medicinal chemistry, benzamide derivatives are of paramount importance, exhibiting a wide spectrum of pharmacological activities. researchgate.net This class of compounds is integral to the development of pharmaceuticals, with derivatives engineered to act as antimicrobial, analgesic, anticancer, and anti-inflammatory agents. researchgate.net Furthermore, specific substituted benzamides have been identified as enzyme inhibitors, targeting proteins like carbonic anhydrase and acetylcholinesterase. nih.gov Beyond pharmaceuticals, benzamides are used as intermediates in the production of dyes and plastics and have applications in agriculture. solubilityofthings.comresearchgate.net

Chemical Structure and Significance of 2-Chloro-N-(2-chlorophenyl)benzamide in the Context of Benzamide Chemistry

This compound, also known as 2,2′-Dichlorobenzanilide, is a distinct molecule within the broader benzamide family. Its structure features a central benzamide core with a chlorine atom substituted at the ortho (position 2) of the benzoic acid-derived phenyl ring and another chlorine atom at the ortho position of the N-phenyl (aniline) ring. echemi.com The presence and position of these halogen atoms significantly influence the molecule's stereochemistry and electronic properties.

The chemical formula for this compound is C₁₃H₉Cl₂NO. echemi.com Structural studies of related benzanilides reveal that the conformation is influenced by the substituents on the phenyl rings. In similar structures, such as 2-chloro-N-(3-chlorophenyl)benzamide, the N-H and C=O bonds of the central amide group are oriented trans to each other. nih.gov Specifically for conformations related to this compound, research on analogous molecules shows that the conformation of the C=O bond is syn to the ortho-chloro group on the benzoyl ring. nih.govnih.gov This specific spatial arrangement, dictated by the ortho-chloro substituents, affects the dihedral angles between the phenyl rings and the amide plane, which in turn can modulate the molecule's interaction with biological targets or its reactivity in chemical synthesis.

Below is a table detailing the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 2670-39-5 echemi.com
Molecular Formula C₁₃H₉Cl₂NO echemi.com
Molecular Weight 266.12 g/mol echemi.com
Melting Point 100 °C echemi.com
Boiling Point 312.4 °C at 760 mmHg echemi.com
Density 1.384 g/cm³ echemi.com

Overview of Current Research Trajectories and Objectives for this compound

Current research involving this compound and structurally similar dichlorobenzanilides primarily focuses on their utilization as intermediates in the synthesis of more complex, biologically active molecules. The inherent structure of dichlorobenzanilides serves as a scaffold that can be systematically modified to explore structure-activity relationships.

One major research trajectory is the synthesis of novel derivatives to screen for enhanced or new pharmacological activities. For instance, research has demonstrated the synthesis of new benzamide derivatives from precursors like 2-chloroaniline (B154045) and benzoyl chloride to investigate their antibacterial potential. bohrium.com Studies have also been conducted on synthesizing series of dichlorobenzamide compounds from 3,5-dichlorobenzoyl chloride and various arylamines to create novel compounds for structural and functional analysis. researchgate.net

Another area of investigation involves using the benzanilide (B160483) framework to develop compounds with specific therapeutic actions. A notable example is the development of dithiobenzanilide derivatives from benzanilide precursors, which have shown potent spasmolytic activity. nih.gov Furthermore, complex heterocyclic systems have been attached to the benzamide core, with compounds like 2-chloro-N-(2-chlorophenyl)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide being synthesized and characterized, indicating the role of the core molecule as a platform for creating diverse chemical entities. mdpi.com

The overarching objective of this research is to leverage the stable and well-defined geometry of the dichlorobenzanilide core to systematically design and synthesize new chemical entities. By introducing different functional groups and ring systems, chemists aim to fine-tune the molecule's properties to achieve desired biological effects, leading to the discovery of new lead compounds for drug development and other applications in chemical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-chlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9Cl2NO/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQANWYLZAOWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00949521
Record name 2-Chloro-N-(2-chlorophenyl)benzene-1-carboximidic acid
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Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2670-39-5
Record name 2-Chloro-N-(2-chlorophenyl)benzamide
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Record name NSC5969
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Record name 2-Chloro-N-(2-chlorophenyl)benzene-1-carboximidic acid
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Record name 2,2'-DICHLOROBENZANILIDE
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Advanced Spectroscopic and Crystallographic Characterization of 2 Chloro N 2 Chlorophenyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) spectra, a complete picture of the molecular connectivity and environment of each atom can be assembled.

Proton (¹H) NMR Spectral Analysis for Amide and Aromatic Proton Assignments

The ¹H NMR spectrum of 2-Chloro-N-(2-chlorophenyl)benzamide is characterized by distinct signals corresponding to the amide proton and the eight aromatic protons distributed across its two chlorinated phenyl rings.

The amide proton (N-H) typically appears as a broad singlet in the downfield region of the spectrum, generally between 8.0 and 12.0 ppm. Its chemical shift is sensitive to solvent, concentration, and temperature, due to its involvement in hydrogen bonding. In some instances, this proton can couple to adjacent aromatic protons, although broadening often obscures this splitting.

The eight aromatic protons resonate in the region of approximately 7.0 to 8.5 ppm. The substitution pattern of the two rings—one with a chlorine at the ortho position of the benzoyl group and the other with a chlorine at the ortho position of the aniline (B41778) ring—leads to a complex and overlapping series of multiplets. The protons on each ring form distinct spin systems. The four protons on the 2-chlorobenzoyl ring and the four protons on the 2-chlorophenylamino ring will each display characteristic splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with neighboring protons. For example, in related benzanilides, protons adjacent to the chlorine atom or the amide linkage are shifted further downfield due to the anisotropic and inductive effects of these substituents.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Amide (N-H) 8.0 - 12.0 Broad Singlet

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides confirmation of the carbon framework of the molecule, with signals corresponding to the carbonyl carbon and the twelve aromatic carbons.

The amide carbonyl carbon (C=O) is a key diagnostic signal, typically appearing in the downfield region between 160 and 170 ppm. rsc.org This chemical shift confirms the presence of the amide functional group.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Carbonyl (C=O) 160 - 170
Aromatic (C-Cl) 125 - 135
Aromatic (C-N) 135 - 145
Aromatic (C-C=O) 130 - 140

Infrared (IR) and Raman Spectroscopic Analysis of Characteristic Amide Functional Groups and Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the amide linkage provides several distinct and informative bands. In a study of the related 2-iodo-N-phenylbenzamide, the N-H stretch was observed at 3235 cm⁻¹ and the C=O stretch at 1646 cm⁻¹. uni.lu

The key vibrational modes for the amide group include:

N-H Stretching: This vibration typically appears as a sharp to medium band in the region of 3500-3200 cm⁻¹. Its exact position can indicate the extent of hydrogen bonding in the sample.

Amide I Band (C=O Stretching): This is one of the most prominent bands in the spectrum, found in the 1680-1630 cm⁻¹ region. It is primarily due to the C=O stretching vibration and is highly sensitive to the molecular conformation and hydrogen bonding environment.

Amide II Band: Located between 1570-1515 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations.

C-Cl Stretching: The vibrations corresponding to the carbon-chlorine bonds are expected to appear in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹.

The aromatic rings also contribute to the spectrum, with C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C ring stretching vibrations occurring in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic Infrared (IR) and Raman Bands for Amide Functional Groups

Vibrational Mode Typical Frequency Range (cm⁻¹) Description
N-H Stretch 3500 - 3200 Stretching of the nitrogen-hydrogen bond
Amide I 1680 - 1630 Primarily C=O stretching
Amide II 1570 - 1515 N-H bending and C-N stretching

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Fragmentation Pathway Mapping

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₃H₉Cl₂NO. echemi.commalvernpanalytical.com The calculated monoisotopic mass for this formula is 265.00613 Da. echemi.com HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) that matches this value to within a few parts per million (ppm), unequivocally verifying the molecular formula.

A characteristic feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a distinctive pattern for the molecular ion cluster:

An M peak (containing two ³⁵Cl atoms).

An M+2 peak (containing one ³⁵Cl and one ³⁷Cl), which is approximately 65% of the intensity of the M peak.

An M+4 peak (containing two ³⁷Cl atoms), which is approximately 10% of the intensity of the M peak.

This M:M+2:M+4 ratio is a definitive signature for a molecule containing two chlorine atoms. The fragmentation pathways under mass spectrometric analysis typically involve the cleavage of the amide bond, leading to the formation of benzoyl and aniline-related fragment ions.

Table 4: Predicted Adducts for HRMS Analysis of this compound

Adduct Predicted m/z
[M+H]⁺ 266.01341
[M+Na]⁺ 287.99535
[M+K]⁺ 303.96929
[M-H]⁻ 263.99885

Data sourced from PubChem echemi.com

Single-Crystal X-ray Diffraction Studies of this compound and Related Benzamide (B126) Structures

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crucial conformational details such as dihedral angles. usp.orgnih.gov

Determination of Solid-State Molecular Conformation and Dihedral Angles

The solid-state conformation of N-aryl benzamides is largely defined by the dihedral angles between the planar amide group (-CONH-) and the two aromatic rings to which it is attached. These angles are highly influenced by the steric and electronic nature of substituents on the rings. While the specific crystal structure of this compound is not detailed in the searched literature, analysis of its close isomers reveals significant conformational trends.

By comparing the crystal structures of other chloro-substituted isomers, the profound impact of substituent placement becomes clear:

3-Chloro-N-(2-chlorophenyl)benzamide: In this isomer, the two aromatic rings are nearly coplanar, with a small dihedral angle of just 4.73(5)° between them. iucr.org

4-Chloro-N-(2-chlorophenyl)benzamide: The introduction of the chloro substituent at the para-position of the benzoyl ring leads to a more twisted structure. The dihedral angle between the two benzene (B151609) rings is 6.25(8)°, while the angles between the amide plane and the 4-chloro- and 2-chlorophenyl rings are 31.53(8)° and 36.23(8)°, respectively. nih.gov

2-Chloro-N-(3-chlorophenyl)benzamide: Moving the chloro substituent to the meta-position of the aniline ring results in a significantly more twisted conformation. The dihedral angle between the benzoyl and aniline rings is a large 69.74(14)°.

This comparative data strongly suggests that the ortho-positioning of chlorine atoms on both rings in this compound will induce significant twisting due to steric hindrance, resulting in a non-planar molecular conformation in the solid state. The molecule likely adopts a conformation that minimizes the steric repulsion between the ortho-chlorine atoms and the atoms of the amide bridge.

Table 5: Comparison of Dihedral Angles in Related Chlorinated Benzamide Isomers

Compound Dihedral Angle Between Aromatic Rings (°) Dihedral Angle (Amide Plane - Benzoyl Ring) (°) Dihedral Angle (Amide Plane - Aniline Ring) (°)
3-Chloro-N-(2-chlorophenyl)benzamide iucr.org 4.73 Not specified Not specified
4-Chloro-N-(2-chlorophenyl)benzamide nih.gov 6.25 31.53 36.23

Analysis of Intermolecular Hydrogen Bonding Networks and Supramolecular Assembly

The solid-state architecture of this compound is significantly influenced by intermolecular hydrogen bonding, which plays a pivotal role in the formation of its supramolecular assembly. In the crystal lattice of related benzanilides, molecules are typically linked by intermolecular N—H⋯O hydrogen bonds, forming distinct structural motifs. nih.govnih.gov These interactions create infinite chains of molecules, a common feature observed in the crystal structures of various substituted benzanilides. nih.govnih.gov

In compounds structurally similar to this compound, such as 4-Chloro-N-(2-chlorophenyl)benzamide, the molecules are organized into columns through these N—H⋯O hydrogen bonds. nih.gov These primary columns can be further interconnected by weaker C—H⋯O hydrogen bonds, creating a more complex three-dimensional network. nih.gov The N—H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor.

The table below details the typical geometry for such hydrogen bonds observed in a related compound, 4-Chloro-N-(2-chlorophenyl)benzamide, which provides insight into the expected interactions in this compound.

Interactive Table: Hydrogen-Bond Geometry in a Related Benzamide

D—H⋯A D—H (Å) H⋯A (Å) D⋯A (Å) D—H⋯A (°)
N1—H1⋯O1 0.85 2.12 2.901 154
C2—H2⋯O1 0.94 2.59 3.456 153

Data derived from the crystal structure of 4-Chloro-N-(2-chlorophenyl)benzamide for illustrative purposes. nih.gov

Theoretical studies on benzamide derivatives confirm that the amide…amide dimer synthon can form a network of hydrogen bonds (HBs) via the NH group. mdpi.com These interactions are fundamental to the structural stabilization and packing of the molecules in the crystalline state. The supramolecular assembly of this compound is therefore expected to be a well-ordered structure dominated by these directional hydrogen bonds, leading to the formation of one-dimensional chains or more intricate networks.

Conformational Isomerism and Rotational Barriers about the Amide Bond

The conformation of this compound is characterized by the relative orientation of its constituent parts, particularly around the central amide linkage (–CO–NH–). In the solid state, the conformation of the N–H and C=O bonds is consistently found to be trans to each other. nih.govnih.gov This arrangement is a common feature in benzanilides. nih.gov

Furthermore, the orientation of the substituents on the phenyl rings relative to the amide bond is a key conformational feature. In structures analogous to this compound, it is observed that the C=O bond is syn to the ortho-chloro substituent in the benzoyl ring. nih.govnih.gov Similarly, the N–H bond is positioned syn to the ortho-chloro group in the aniline ring. nih.gov

The rotation around the amide C–N bond is restricted due to the partial double bond character arising from resonance. This resonance stabilization involves the delocalization of the nitrogen lone pair electrons into the carbonyl group. semanticscholar.org Converting between conformers requires overcoming a significant energy barrier, known as the rotational barrier. semanticscholar.org The magnitude of this barrier is influenced by electronic and steric factors, such as the electron-withdrawing nature of the pyrimidine (B1678525) ring in some N-acylhydrazone compounds, which has been shown to increase the rotational barrier of the C-N amide bond. semanticscholar.org

The non-planar arrangement of the molecule is defined by the dihedral angles between the amide group and the two aromatic rings. In a closely related compound, 2-methyl-N-(2-chlorophenyl)benzamide, the amide group forms dihedral angles of 41.2° and 42.2° with the aniline and benzoyl rings, respectively. nih.gov In 2-chloro-N-(3-chlorophenyl)benzamide, these angles are 22.58° and 89.11°, respectively. nih.gov These values indicate a significant twist between the planar amide unit and the phenyl rings.

Interactive Table: Dihedral Angles in Related Benzamides

Compound Amide - Aniline Ring (°) Amide - Benzoyl Ring (°) Benzoyl - Aniline Ring (°) Reference
2-methyl-N-(2-chlorophenyl)benzamide 41.2 42.2 7.4 nih.gov
2-chloro-N-(3-chlorophenyl)benzamide 22.58 89.11 69.74 nih.gov

This inherent conformational rigidity and the energetic barrier to rotation about the amide bond are fundamental characteristics that define the three-dimensional structure and potential interactions of this compound.

Computational and Theoretical Investigations of 2 Chloro N 2 Chlorophenyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. analis.com.my For benzamide (B126) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and compute various electronic properties. acadpubl.eu These calculations allow for the determination of parameters like bond lengths, bond angles, and the distribution of electron density, providing a detailed picture of the molecule's fundamental characteristics. analis.com.myacadpubl.eu

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. malayajournal.org

For 2-Chloro-N-(2-chlorophenyl)benzamide, the HOMO is expected to be localized primarily on the electron-rich aromatic rings and the amide linkage, which are potential sites for electrophilic attack. Conversely, the LUMO would be distributed across the molecule, representing regions susceptible to nucleophilic attack. The energy of these orbitals and their gap can be used to calculate various reactivity descriptors.

Table 1: Representative Reactivity Descriptors from DFT Calculations (Note: The following values are representative for illustrative purposes based on typical findings for similar aromatic compounds.)

ParameterValue (eV)Description
EHOMO-6.5 eVEnergy of the Highest Occupied Molecular Orbital; related to the capacity to donate electrons.
ELUMO-1.8 eVEnergy of the Lowest Unoccupied Molecular Orbital; related to the capacity to accept electrons.
Energy Gap (ΔE)4.7 eVDifference between ELUMO and EHOMO; indicates chemical stability and reactivity. malayajournal.org

The Electrostatic Potential Surface (EPS), often referred to as a Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netchemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are favorable sites for electrophilic attack. malayajournal.orgresearchgate.net

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. researchgate.net

Green: Represents areas with neutral or near-zero potential. malayajournal.org

For this compound, an EPS map would typically show a strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The region around the amide nitrogen might also show negative potential. In contrast, the amide hydrogen (N-H) would exhibit a strong positive potential (blue), highlighting its character as a hydrogen bond donor. The aromatic rings would display regions of both neutral and slightly negative potential.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide critical insights into its conformational flexibility by exploring the potential energy surface. This is particularly important for understanding how the molecule might adapt its shape to fit into the binding site of a biological target. figshare.com

In the context of drug design, MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. Analysis of parameters like the Root Mean Square Deviation (RMSD) of the ligand's position helps to validate the docking pose and confirm the stability of the predicted interactions. figshare.comnih.gov

Molecular Docking Studies to Predict Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). orientjchem.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for hypothesizing how a specific molecule, such as this compound, might interact with a biological target at the atomic level. mdpi.com

Docking studies on benzamide derivatives have been performed against various enzymes to explore their inhibitory potential. figshare.comnih.gov The results of these studies are typically evaluated using a scoring function that estimates the binding affinity, often expressed in kcal/mol. mdpi.com The analysis reveals key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with amino acid residues in the active site of the target protein. nih.govresearchgate.net For instance, studies on similar benzamides have identified crucial hydrogen bond interactions with residues like Val, Asn, and Leu in the active site of the FtsZ protein. figshare.com

Table 2: Examples of Molecular Docking Studies on Benzamide Derivatives

Ligand ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interactions Noted
Benzamide AnaloguesFtsZ ProteinNot specifiedHydrogen bonds with Val 207, Asn 263, Leu 209. figshare.com
Substituted BenzamideDihydrofolate reductase (DHFR)-9.0Hydrogen bonds with Asp 21, Ser 59, Tyr 22. mdpi.com
Nitrobenzamide Derivativesα-Glucosidase-9.7 to -8.0Hydrogen bonding, electrostatic, and hydrophobic interactions. nih.gov
Nitrobenzamide Derivativesα-Amylase-9.8 to -7.9Hydrogen bonding, electrostatic, and hydrophobic interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Derivatives and Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. archivepp.com For benzamide derivatives, QSAR studies are used to understand which structural properties are most important for their therapeutic or biological effects. researchgate.netnih.gov

A QSAR model is built by calculating various molecular descriptors (e.g., hydrophobic, electronic, steric) for a set of compounds with known activities. Statistical methods are then used to generate an equation that correlates these descriptors with the activity. A robust QSAR model, validated by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), can be a powerful tool for predicting the activity of newly designed compounds, thereby guiding synthetic efforts and reducing the need for extensive experimental screening. archivepp.comresearchgate.netnih.gov For example, 3D-QSAR models have suggested that hydrophobic character is a crucial factor for the inhibitory activity of certain aminophenyl benzamide derivatives. researchgate.netnih.gov

Table 3: Hypothetical QSAR Model Equation

Model EquationDescription
pIC₅₀ = β₀ + β₁(LogP) + β₂(LUMO) + β₃(MR)This equation represents a hypothetical QSAR model where the biological activity (pIC₅₀) is predicted based on descriptors for hydrophobicity (LogP), electronic properties (LUMO energy), and steric factors (Molar Refractivity, MR). The coefficients (β) indicate the weight and direction (positive or negative) of each descriptor's influence on activity.

Exploration of Biological Activities of 2 Chloro N 2 Chlorophenyl Benzamide and Its Derivatives in Vitro and in Silico

Enzyme Inhibition and Modulation Studies

The potential for 2-Chloro-N-(2-chlorophenyl)benzamide to act as an enzyme inhibitor or modulator is a key area of interest in medicinal chemistry. However, specific in vitro and in silico studies on this particular compound are not widely reported in the available scientific literature.

In Vitro Investigations of α-Glucosidase and α-Amylase Inhibitory Potentials

The inhibition of α-glucosidase and α-amylase is a critical strategy in the management of type 2 diabetes, as it helps to control postprandial hyperglycemia. nih.govjyoungpharm.orgresearchgate.net While various benzamide (B126) derivatives have been synthesized and evaluated for their antidiabetic potential through the inhibition of these enzymes, specific data on the inhibitory activity of this compound against α-glucosidase and α-amylase is not detailed in the reviewed literature. tandfonline.comnih.gov For instance, studies on a series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives showed significant α-glucosidase and α-amylase inhibitory activities, with some derivatives exhibiting IC50 values in the micromolar range. tandfonline.com However, these studies focus on more complex substituted benzamides rather than the parent compound .

Interaction with Histone Deacetylases (HDACs) and Other Receptor Systems in Vitro

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated approach in cancer therapy. nih.govnih.gov Research has been conducted on benzamide-based HDAC inhibitors, with some 2-aminobenzamide (B116534) derivatives showing selectivity for class I HDACs. nih.gov One study reported on N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, a derivative that exhibited inhibitory activity against HDAC1, HDAC2, and HDAC3. nih.gov However, there is no specific information available concerning the direct interaction or inhibitory potency of this compound with HDACs or other receptor systems.

Evaluation of Acetylcholinesterase (AChE) and Human Carbonic Anhydrase (hCA I and II) Inhibitory Potencies

Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease, while human carbonic anhydrase (hCA) inhibitors have applications as diuretics and in the management of glaucoma. nih.govacgpubs.org The scientific literature contains studies on various heterocyclic compounds and derivatives for their inhibitory effects on these enzymes. For example, novel urea (B33335) and sulfamide (B24259) derivatives incorporating 2-aminotetralin scaffolds have demonstrated potent inhibition of AChE and hCA I and II. nih.gov Despite the exploration of related chemical structures, specific data on the inhibitory potential of this compound against AChE and hCA I and II are not found in the available research.

Antimicrobial Activity Investigations (In Vitro)

The antimicrobial properties of chemical compounds are of paramount importance in the fight against infectious diseases. While related benzamide and anilide structures have shown promise, the specific antimicrobial profile of this compound is not well-documented.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

The search for new antibiotics is a global health priority. Some benzamide derivatives have been investigated for their antibacterial properties. For example, derivatives of 2-chloro-N-{[(2-chlorophenyl)amino]sulfinyl}-N-phenylbenzamide have shown significant activity against S. aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium). bohrium.com Another study on N-phenylbenzamides also explored their antibacterial potential. mdpi.com A compound designated SCH-79797, which has a more complex structure, has demonstrated broad-spectrum bactericidal activity against both Gram-positive and Gram-negative pathogens. nih.gov However, specific data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against various bacterial strains are not available in the reviewed literature.

Antifungal Activity Against Fungal Pathogens (e.g., Candida albicans, Aspergillus niger)

Fungal infections, particularly those caused by resistant strains of Candida albicans and Aspergillus species, pose a significant health threat. scielo.brnih.govnih.govresearchgate.net Research into new antifungal agents has included related compounds. For instance, 2-chloro-N-phenylacetamide has been shown to possess antifungal activity against fluconazole-resistant Candida albicans and Candida parapsilosis, with MIC values ranging from 128 to 256 µg/mL. scielo.brnih.gov This compound was also found to be active against strains of Aspergillus flavus. nih.gov While these findings for a structurally related molecule are noted, there is a lack of specific studies and corresponding data on the antifungal efficacy of this compound against key fungal pathogens.

Analysis of Molecular Mechanisms of Antimicrobial Action at the Cellular Level

The antimicrobial properties of this compound derivatives are often linked to their ability to disrupt essential cellular structures and functions in microorganisms. A primary mechanism observed for related chloroacetamide compounds is the inhibition of penicillin-binding proteins (PBPs). nih.gov These enzymes are vital for the synthesis and maintenance of the bacterial cell wall. By inhibiting PBPs, the compounds can induce cellular destabilization, leading to cell lysis and the release of cytoplasmic contents. nih.gov

Studies on various derivatives consistently show a more pronounced activity against Gram-positive bacteria compared to Gram-negative bacteria. jpionline.orgnih.govresearchgate.net This selectivity suggests that the mechanism of action may heavily involve the bacterial cell wall, whose structure differs significantly between these two bacterial types. The less complex cell wall of Gram-positive bacteria may be more susceptible to disruption by these compounds.

Furthermore, some derivatives may function as adjuvants, enhancing the efficacy of other antibacterial drugs. scielo.br This can occur through several mechanisms, including preventing the enzymatic degradation of the primary drug, promoting its accumulation within the bacterial cell, or inhibiting bacterial DNA repair mechanisms. scielo.br For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated a synergistic effect when combined with carbapenem (B1253116) antibiotics like meropenem (B701) and imipenem (B608078) against Klebsiella pneumoniae. scielo.br

Antioxidant Activity Profiling (In Vitro and Computational)

Benzamide derivatives have been recognized for their potential antioxidant activities. nanobioletters.comnih.gov The evaluation of these properties for this compound and its analogues involves both laboratory assays and computational modeling to understand their radical scavenging capabilities and the underlying chemical mechanisms.

In vitro antioxidant activity is commonly assessed using assays that measure a compound's ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a widely used method. nih.gov Studies on derivatives, such as 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(...) acetamides, have demonstrated significant free radical scavenging properties in the DPPH assay. nih.gov Similarly, other related structures, like acid chloride derivatives of 2-Amino-N-(3-chlorophenyl)thiophene-3-carboxamide, have been evaluated for their antioxidant potential using ferric reducing antioxidant power (FRAP) or similar reducing power assays, with their activity benchmarked against standards like ascorbic acid. tsijournals.comresearchgate.net

Table 1: In Vitro Antioxidant Activity of Selected Benzamide Derivatives

Compound Derivative Class Assay Used Observation Reference
2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(...) acetamides DPPH Showed significant free radical scavenging properties. nih.gov
Acid chloride derivatives of 2-Amino-N-(3-chlorophenyl) thiophene-3-carboxamide Reducing Power Assay Exhibited antioxidant activity comparable to ascorbic acid. tsijournals.com

This table is for illustrative purposes and synthesizes data from studies on related derivative classes.

Computational chemistry provides deep insights into the mechanisms by which compounds exert their antioxidant effects. mdpi.com These studies can determine the most likely pathways for radical scavenging, such as Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), or Sequential Proton Loss Electron Transfer (SPLET).

For related heterocyclic compounds like benzimidazoles and benzothiazoles, computational studies have been employed to correlate electronic properties with antioxidant activity. researchgate.netmdpi.com Density Functional Theory (DFT) is used to calculate parameters like bond dissociation enthalpy (BDE), which helps in understanding the HAT mechanism. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps to explain the electron-donating and accepting capabilities of the molecules, which are crucial for the SET mechanism. researchgate.net Natural Bond Orbital (NBO) analysis can further elucidate electron density distribution and the stability of the resulting radical species, providing a more complete picture of the antioxidant action at a molecular level. mdpi.com

Anti-inflammatory Activity at the Molecular and Cellular Level (In Vitro)

The anti-inflammatory potential of this compound derivatives has been investigated through various in vitro models that target key inflammatory mediators and pathways.

A common mechanism for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation. researchgate.net Studies on N-2-(phenylamino) benzamide derivatives have shown that they can act as dual inhibitors of COX-2 and Topoisomerase I. nih.gov At the cellular level, these compounds have been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. researchgate.netnih.gov This is a critical pathway that controls the transcription of pro-inflammatory genes. The inhibition involves preventing the nuclear translocation of NF-κB, which in turn reduces the production of inflammatory mediators such as nitric oxide (NO), COX-2, and pro-inflammatory cytokines like Interleukin-1β (IL-1β) in macrophage cell lines like RAW264.7. nih.govmdpi.com

Another in vitro method to assess anti-inflammatory activity is the proteinase inhibition assay. nih.gov Derivatives such as N-(2-bromo-phenyl)-2-hydroxy-benzamides have demonstrated potent inhibitory activity against trypsin, a model protease, with efficacy significantly greater than that of acetylsalicylic acid. nih.govresearchgate.net Inhibition of protein denaturation, another hallmark of inflammation, has also been used as a screening method. tsijournals.com

Table 2: In Vitro Anti-inflammatory Activity of Benzamide Derivatives

Derivative Class Assay/Target Cellular Model Key Findings Reference(s)
N-2-(Phenylamino) Benzamides COX-2 Inhibition, NF-κB Pathway RAW264.7 cells Suppressed NF-κB activation and production of NO, COX-2, IL-1β. researchgate.netnih.gov
N-(2-bromo-phenyl)-2-hydroxy-benzamides Protease Inhibition N/A (Biochemical Assay) Superior inhibition of trypsin activity compared to acetylsalicylic acid. nih.govresearchgate.net

This table summarizes findings from studies on related derivative classes to illustrate common assessment methods and outcomes.

Structure-Activity Relationship (SAR) Studies for Specific Biological Modulations

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activities of the this compound scaffold. These studies systematically modify the chemical structure to determine which functional groups and substitution patterns enhance or diminish a specific biological effect.

For Antimicrobial Activity: The nature of substituents on the phenyl rings plays a critical role. For a series of 2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl}-N-phenylbenzamide derivatives, it was found that the presence of an electron-withdrawing group (e.g., nitro group) generally leads to better antibacterial activity than an electron-donating group. bohrium.com The presence of the chloro atom itself on the acetamide (B32628) moiety appears to significantly enhance antimicrobial potency. nih.gov

For Antioxidant and Anti-inflammatory Activities: SAR studies on related thiophene (B33073) carboxamides revealed that for anti-inflammatory activity, electron-releasing groups were favorable. tsijournals.com Conversely, for antioxidant activity, electron-withdrawing groups on the phenyl ring resulted in more potent radical scavenging capabilities. tsijournals.com The position of substituents is also key; a hydroxyl group at the ortho position was found to confer high anti-inflammatory and antioxidant activity. tsijournals.com

For Other Biological Targets: In the context of 2-phenoxybenzamides with antiplasmodial activity, SAR analysis showed that the position of substituents dramatically affects efficacy. Moving a piperazinyl substituent from the meta- to the para-position on the benzamide ring increased activity and selectivity substantially. mdpi.com For benzazepine derivatives, a 6-chloro group was found to enhance affinity for the D1 dopamine (B1211576) receptor. mdpi.com

These SAR studies underscore the chemical tractability of the benzamide scaffold and provide a rational basis for the design of new derivatives with improved and specific biological functions. nih.govmdpi.com

Analytical Methodologies for Investigation of 2 Chloro N 2 Chlorophenyl Benzamide

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are paramount for separating 2-Chloro-N-(2-chlorophenyl)benzamide from potential impurities, starting materials, and byproducts, as well as for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for the analysis of non-volatile and volatile compounds, respectively.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be the most probable choice. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

ParameterSuggested Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (gradient or isocratic)
Detector UV-Vis at a suitable wavelength (e.g., 254 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both quantitative data and structural information. This technique is particularly useful for identifying and quantifying volatile impurities. For the analysis of this compound, it would likely be amenable to GC-MS analysis following appropriate sample preparation, which may include dissolution in a suitable organic solvent. A potential GC-MS method would involve the following parameters:

ParameterSuggested Conditions
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate
Inlet Temperature 280 °C
Oven Program Initial temperature of 150 °C, ramped to 300 °C
MS Detector Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Spectrophotometric Methods for Detection and Quantification

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simple, rapid, and cost-effective means for the detection and quantification of compounds that possess chromophores. The benzamide (B126) and chlorophenyl groups in this compound contain aromatic rings, which are strong chromophores, making this technique highly applicable.

The principle of UV-Visible spectrophotometry is based on the measurement of the absorption of light by a substance at specific wavelengths. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. To develop a spectrophotometric method, the wavelength of maximum absorbance (λmax) for this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would first be determined by scanning a dilute solution of the pure compound over the UV-Vis range.

Once the λmax is established, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. This calibration curve can then be used to determine the concentration of this compound in unknown samples. While specific studies on the UV-Vis spectrum of this exact compound are not widely published, research on similar molecules, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, has utilized UV-Vis spectroscopy for characterization. researchgate.net

Application as Reference Standards in Analytical Chemistry

A reference standard is a highly purified compound that is used as a benchmark in analytical testing. It is crucial for the validation of analytical methods and for the accurate quantification of a substance in a sample. This compound, when produced in a highly pure form with comprehensive characterization, can serve as a valuable reference standard.

In this capacity, it would be used for:

Method Validation: To assess the performance characteristics of new analytical methods, such as HPLC or GC-MS, for its analysis. This includes evaluating parameters like linearity, accuracy, precision, and specificity.

Identity Confirmation: By comparing the analytical data (e.g., retention time in HPLC, mass spectrum in GC-MS, or UV spectrum) of a sample with that of the reference standard.

Purity Assessment and Quantitative Analysis: As a calibrant to determine the concentration of this compound in a test sample and to quantify any impurities.

The availability of related benzamide compounds as analytical standards underscores the importance of such materials in quality control and research.

Future Research Directions and Unaddressed Scientific Inquiries Pertaining to 2 Chloro N 2 Chlorophenyl Benzamide

Development of Chemo- and Regioselective Synthetic Strategies for Complex Derivatization

The future synthesis of 2-Chloro-N-(2-chlorophenyl)benzamide analogs is predicated on the development of highly controlled and selective chemical reactions. The presence of two chlorinated phenyl rings offers multiple sites for functionalization, making chemo- and regioselectivity paramount for creating a diverse library of derivatives.

Future research will likely focus on:

Advanced Catalytic Systems: The use of transition metal catalysts, such as palladium and nickel, has been shown to be effective for amide bond formation and cross-coupling reactions in related benzanilide (B160483) structures. Future work could explore nickel-catalyzed asymmetric hydroarylation to introduce chirality, a key feature for many biologically active molecules. The development of novel ligands will be crucial to control which of the two chloro-substituted rings reacts and at which position.

Microwave-Assisted Organic Synthesis (MAOS): To expedite the synthesis of new derivatives, microwave-assisted techniques offer a scalable and efficient alternative to conventional heating. Research into solvent-free microwave conditions for the amidation and subsequent derivatization of this compound could lead to more environmentally friendly and cost-effective production methods.

Directed Ortho-Metalation (DoM): This strategy could be employed to selectively functionalize the positions adjacent to the amide bond. By carefully choosing the directing group and reaction conditions, researchers could introduce a wide range of substituents to either of the phenyl rings, leading to novel compounds with potentially enhanced properties.

A summary of potential synthetic strategies is presented in the table below.

Synthetic StrategyPotential Application for this compoundKey Advantages
Advanced Catalysis Asymmetric synthesis of chiral derivatives.High selectivity, access to novel stereoisomers.
MAOS Rapid synthesis of a library of analogs.Increased reaction speed, scalability, environmentally benign.
DoM Precise functionalization of the phenyl rings.High regioselectivity, diverse substituent introduction.

In-depth Mechanistic Elucidation of Biological Interactions at the Molecular Level

While various N-arylbenzamide derivatives have shown promising biological activities, including anticancer, antiparasitic, and antibacterial effects, the specific mechanisms of action are often not fully understood. For this compound, a critical area of future research will be to move beyond preliminary screening and delve into the molecular intricacies of its biological interactions.

Key research questions to be addressed include:

Target Identification and Validation: What are the primary cellular targets of this compound? Studies on related compounds suggest that DNA minor grooves and protein kinases are potential targets. Future investigations could use techniques like affinity chromatography and proteomics to identify binding partners.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and assessing the biological activity of the resulting analogs, researchers can build a comprehensive SAR profile. This will help in identifying the key chemical features responsible for its biological effects.

Molecular Modeling and Simulation: Computational studies, such as molecular docking and molecular dynamics simulations, can provide valuable insights into how this compound and its derivatives bind to their biological targets at the atomic level.

Exploration of Non-Biological Applications in Materials Science and Agrochemical Research

The utility of this compound is not necessarily limited to the biological realm. Its rigid, aromatic structure suggests potential applications in materials science and agrochemical research.

Materials Science: Benzanilide-based structures have been investigated for their liquid crystalline properties. The specific substitution pattern of this compound could be modified to design new liquid crystal materials with unique thermal and optical properties. Further research could also explore its potential as a building block for novel polymers or as a component in organic light-emitting diodes (OLEDs).

Agrochemical Research: The N-arylbenzamide scaffold is present in some commercial fungicides and insecticides. Future research could involve screening this compound and its derivatives for activity against a range of plant pathogens and insect pests. Understanding the structure-activity relationships in this context could lead to the development of new, effective crop protection agents.

Advanced Computational Methodologies for Enhanced Predictive Modeling and Design

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of new molecules based on the this compound scaffold.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it may be possible to predict the biological activity of novel derivatives before they are synthesized, saving time and resources.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early-stage evaluation of potential drug candidates. Applying these predictive models to a virtual library of this compound derivatives can help prioritize which compounds to synthesize and test.

Quantum Mechanical Calculations: These calculations can provide a deeper understanding of the electronic properties of this compound, which can be correlated with its reactivity and biological activity.

The following table outlines key computational approaches and their potential impact on future research.

Computational MethodApplicationPotential Impact
QSAR Predict biological activity of new derivatives.Prioritize synthesis of promising compounds.
ADMET Prediction Assess drug-likeness of virtual compounds.Early identification of candidates with favorable pharmacokinetic profiles.
Quantum Mechanics Elucidate electronic structure and reactivity.Rationalize observed biological activity and guide molecular design.

Investigation of Environmental Fate and Degradation Pathways (if relevant)

Given the presence of chlorinated aromatic rings, which are often associated with environmental persistence, an investigation into the environmental fate and degradation of this compound is warranted, particularly if it is considered for widespread use in agriculture or other applications.

Future studies in this area could include:

Biodegradation Studies: Assessing the susceptibility of this compound to microbial degradation in soil and water.

Photodegradation Studies: Investigating the rate and products of its degradation under the influence of sunlight.

Identification of Degradation Products: Using analytical techniques like mass spectrometry to identify the chemical structures of any breakdown products to assess their potential toxicity. While limited information is available on benzanilides, studies on related compounds like benzidine (B372746) have highlighted the importance of understanding environmental degradation.

Q & A

Basic: What are the recommended synthetic routes for 2-Chloro-N-(2-chlorophenyl)benzamide, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves coupling 2-chlorobenzoyl chloride with 2-chloroaniline under Schotten-Baumann conditions (base-mediated acylation). Optimization steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., THF or DMF) to enhance nucleophilicity of the amine .
  • Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions (e.g., hydrolysis) .
  • Stoichiometric ratios : A 1.2:1 molar excess of acyl chloride ensures complete amine conversion .
    Validation via TLC (silica gel, ethyl acetate/hexane) and ¹H NMR (amide proton at δ ~10–12 ppm) is critical .

Basic: Which spectroscopic techniques are most effective for structural elucidation of this compound?

Answer:

  • X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings, critical for confirming steric effects .
  • ¹H/¹³C NMR : Amide protons (δ 8–12 ppm) and carbonyl carbons (δ ~165–170 ppm) confirm successful synthesis. Chlorine substituents induce deshielding in adjacent protons .
  • FT-IR : Amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) validate functional groups .

Advanced: How do substituent positions (e.g., 2-Cl vs. 4-Cl on the phenyl ring) influence crystallographic packing and intermolecular interactions?

Answer:
Substituent positions dictate Hirshfeld surface interactions :

  • 2-Chloro substitution (ortho position) induces steric hindrance, reducing π-π stacking and favoring C–H···O/N hydrogen bonds (e.g., 2.8–3.2 Å) .
  • 4-Chloro substitution (para position) allows planar molecular alignment, enhancing π-π interactions (3.5–4.0 Å) .
    Methodological approach: Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and thermal displacement parameters (Ueq) from X-ray data .

Advanced: What computational strategies are recommended to predict the compound’s reactivity in medicinal chemistry applications?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential (ESP) maps for nucleophilic/electrophilic sites .
  • Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzyme active sites). Focus on halogen bonding (Cl···O/N distances ≤3.3 Å) and hydrophobic interactions .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

Advanced: How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved?

Answer:

  • Theoretical alignment : Reconcile experimental data with ab initio calculations (e.g., MP2/cc-pVTZ) to identify systematic errors in X-ray refinement .
  • Multi-method validation : Cross-reference with neutron diffraction (for H-atom positions) or synchrotron data (high-resolution) .
  • Statistical analysis : Apply R-factor metrics (e.g., Rint < 0.05) and check for thermal motion artifacts in CIF files .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods (≥100 fpm airflow) to avoid inhalation of chlorinated vapors .
  • Waste disposal : Neutralize acidic byproducts with NaHCO3 before aqueous disposal (pH 6–8) .

Advanced: How can substituent effects on amide resonance be quantified experimentally?

Answer:

  • UV-Vis spectroscopy : Measure λmax shifts in DMSO (250–300 nm) to assess electron-withdrawing effects of Cl substituents on the amide’s π→π* transitions .
  • ¹⁵N NMR : Compare chemical shifts of the amide nitrogen (δ ~100–120 ppm) to evaluate resonance stabilization .
  • XPS : Analyze N 1s binding energy (∼399–401 eV) to correlate with electron density changes .

Advanced: What methodologies address low yields in scale-up synthesis?

Answer:

  • DoE optimization : Use Taguchi or Box-Behnken designs to test variables (temperature, catalyst loading, solvent ratio) .
  • Flow chemistry : Implement microreactors for precise control of exothermic reactions (residence time <2 min) .
  • In-line analytics : Employ PAT tools (e.g., Raman spectroscopy) for real-time monitoring of intermediate formation .

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2-Chloro-n-(2-chlorophenyl)benzamide
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.